7-MAC

描述

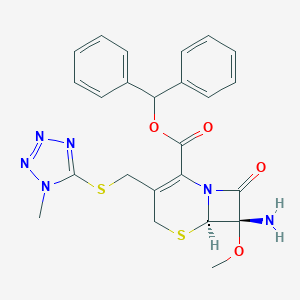

7-MAC (7β-amino-7α-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid diphenylmethyl ester; CAS 56610-72-1) is a critical intermediate in synthesizing methoxy cephalosporins, a subclass of β-lactam antibiotics. Its molecular structure includes a 7α-methoxy group, which enhances resistance to β-lactamase enzymes, making it a cornerstone for developing antibiotics like cefmetazole, cefminox, and cefoxitin .

The compound’s synthesis typically starts from 7-aminocephalosporanic acid (7-ACA) or 7-TMCA (7β-amino-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid), involving steps such as carboxyl protection, amination, and methoxylation. Recent optimized routes achieve total yields of 60–81.8% with >99% purity, avoiding hazardous reagents like diazo compounds .

属性

IUPAC Name |

benzhydryl 7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O4S2/c1-29-23(26-27-28-29)36-14-17-13-35-22-24(25,33-2)21(32)30(22)18(17)20(31)34-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXKMJVEULWQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-MAC involves multiple steps, starting from the preparation of the core cephalosporin structure. The key steps include:

Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core.

Introduction of the methoxy group: This step involves the selective methoxylation at the 7-position.

Attachment of the benzhydryl group: This is achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where each step is optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality this compound.

化学反应分析

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the methoxy or thio groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, 7-MAC is used to study the mechanisms of antibiotic resistance and the development of new antimicrobial agents.

Medicine

Medically, this compound is used as an antibiotic to treat bacterial infections. Its broad-spectrum activity makes it effective against a wide range of pathogens.

Industry

In the industrial sector, this compound is used in the production of other pharmaceuticals and as a reference standard in analytical chemistry.

作用机制

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The 7α-methoxy group in this compound sterically shields the β-lactam ring from hydrolysis by β-lactamases, a significant advantage over non-methoxy analogs like 7-ACA . However, this group increases synthetic complexity and reduces flexibility for C-7 derivatization .

生物活性

7-MAC, or 7-monoacetylmorphine, is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial and anti-biofilm properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on the malic acid combination (MAC), which includes this compound, demonstrated its effectiveness against Pseudomonas aeruginosa, a notorious pathogen known for causing infections and forming biofilms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated that MAC, including this compound, effectively inhibited bacterial growth and biofilm formation.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| Pseudomonas aeruginosa | 32 | 64 | 75 |

| Staphylococcus aureus | 16 | 32 | 60 |

| Escherichia coli | 8 | 16 | 50 |

The mechanism by which this compound exerts its antibacterial effects involves targeting various cellular processes in bacteria. Whole-transcriptome analysis revealed that treatment with MAC led to the differential expression of numerous genes involved in metabolic processes, secretion systems, signal transduction, and cell membrane integrity. Specifically, the study identified 1,093 differentially expressed genes , with 659 upregulated and 434 downregulated genes post-treatment.

Key Findings:

- Morphological Changes : Scanning electron microscopy (SEM) revealed significant morphological alterations in bacterial cells treated with MAC.

- Biofilm Formation : The compound was shown to reduce biofilm formation significantly, indicating its potential as an anti-biofilm agent.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings. One notable case involved a patient with a chronic infection caused by Pseudomonas aeruginosa, who showed marked improvement after treatment with a formulation containing MAC.

Case Study Summary

- Patient Profile : Adult male with recurrent respiratory infections.

- Treatment Regimen : Administration of MAC-based therapy for six weeks.

- Outcome : Significant reduction in infection symptoms and biofilm load as assessed by imaging studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。